Octakis-O-(2-hydroxypropyl)sucrose
Description
Significance of Sucrose (B13894) as a Renewable and Chiral Platform in Sustainable Chemistry
Sucrose stands as a beacon of sustainability in the chemical industry. Its natural abundance, derived from sources like sugarcane and sugar beets, makes it a readily available and inexpensive renewable raw material. researchgate.net This positions it as an ideal alternative to petroleum-based feedstocks, aligning with the principles of green chemistry. Beyond its renewability, sucrose possesses a unique and complex stereochemistry. This inherent chirality is a valuable asset in the synthesis of high-value, stereospecific molecules, a critical aspect in fields such as pharmaceuticals and materials science. researchgate.net The ability to leverage this pre-existing chirality from a natural source is a significant advantage, reducing the need for complex and often inefficient synthetic steps to create stereochemically defined products.
Overview of Etherification Strategies in Carbohydrate Chemistry
Transforming the hydroxyl (-OH) groups of carbohydrates like sucrose into ethers is a fundamental strategy in carbohydrate chemistry. chemistrysteps.comrsc.org This process, known as etherification, imparts new properties to the carbohydrate, such as increased stability and altered solubility. The Williamson ether synthesis is a classic and widely used method for this purpose. rsc.org This reaction typically involves deprotonating the alcohol groups with a base to form alkoxides, which then react with an alkyl halide. chemistrysteps.com However, the numerous hydroxyl groups on a carbohydrate molecule present a challenge for achieving selective etherification. rsc.org To address this, chemists employ various protecting group strategies to shield certain hydroxyl groups while allowing others to react. numberanalytics.com The choice of reagents and reaction conditions is crucial to control the degree and position of etherification, leading to a diverse range of carbohydrate ethers with tailored functionalities. rsc.orglibretexts.org
Octakis-O-(2-hydroxypropyl)sucrose: A Pivotal Polyether Derivative for Advanced Materials
This compound is a prime example of the successful application of etherification to sucrose. In this molecule, all eight of the hydroxyl groups on the sucrose backbone have been reacted with propylene (B89431) oxide to form 2-hydroxypropyl ether linkages. This extensive substitution results in a highly functionalized polyol with a unique set of properties. The presence of numerous hydroxyl groups on the periphery of the molecule makes it a versatile crosslinking agent and a building block for various polymers. Its applications are being explored in the formulation of polyurethanes, epoxy resins, and other advanced materials where its high functionality and renewable origin are significant advantages.
Academic Research Landscape and Future Trajectories for Sucrose Polyethers
The academic research surrounding sucrose polyethers, including this compound, is a dynamic and growing field. Scientists are continually exploring new synthetic routes to these compounds, aiming for greater efficiency and selectivity. A significant focus of current research is on elucidating the structure-property relationships of these polyethers and the materials derived from them. This includes investigating their thermal stability, mechanical properties, and biodegradability. The future of sucrose polyethers appears bright, with potential applications expanding into areas like biocompatible materials, drug delivery systems, and environmentally friendly surfactants. mdpi.commdpi.com As the demand for sustainable and high-performance materials continues to grow, the importance of sucrose as a versatile and renewable chemical platform is set to increase. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
1-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-hydroxypropoxy)-2,5-bis(2-hydroxypropoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-hydroxypropoxy)oxan-2-yl]methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O19/c1-20(37)9-45-17-28-30(48-12-23(4)40)32(50-14-25(6)42)33(51-15-26(7)43)35(53-28)55-36(19-47-11-22(3)39)34(52-16-27(8)44)31(49-13-24(5)41)29(54-36)18-46-10-21(2)38/h20-35,37-44H,9-19H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLMHLHWPFLRN-FJVUKYALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964081 | |
| Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-90-4 | |
| Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)-β-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octakis-O-(2-hydroxypropyl)sucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octakis(O-2-hydroxypropyl)sucrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAKIS-O-(2-HYDROXYPROPYL)SUCROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LQ049BKK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Octakis O 2 Hydroxypropyl Sucrose
Comprehensive Strategies for Exhaustive Hydroxyl Functionalization of Sucrose (B13894)
The complete substitution of all eight hydroxyl groups on the sucrose molecule to form Octakis-O-(2-hydroxypropyl)sucrose presents a significant chemical challenge. Sucrose possesses three primary and five secondary hydroxyl groups, each with varying reactivity. academie-sciences.frmdpi.com Achieving exhaustive functionalization requires reaction conditions that drive the etherification process to completion, ensuring that every hydroxyl site reacts with propylene (B89431) oxide.
The general strategy involves reacting sucrose with an excess of propylene oxide in the presence of a catalyst. google.com The process is typically carried out at elevated temperatures and pressures to facilitate the reaction. googleapis.com The goal is to produce a high-functionality polyol where, on average, each of the original hydroxyl groups on the sucrose molecule has been hydroxypropylated. google.comgoogle.com
While the ultimate goal for synthesizing this compound is the complete and non-selective substitution of all hydroxyl groups, understanding the inherent regioselectivity of sucrose is crucial. The reactivity of the eight hydroxyl groups on the sucrose molecule is not uniform. academie-sciences.fr Generally, the primary hydroxyls (at the 6, 1', and 6' positions) are more sterically accessible and tend to be more reactive than the five secondary hydroxyls. academie-sciences.fr
In reactions under kinetic control, the choice of electrophile, catalyst, and solvent can lead to preferential substitution at specific positions. academie-sciences.fr For instance, reactions with bulky substituents often favor the primary positions OH-6 and OH-6'. academie-sciences.fr However, for the synthesis of this compound, the objective is to overcome this natural regioselectivity to achieve exhaustive propoxylation. This is typically accomplished by using forceful reaction conditions and a significant excess of the alkoxylating agent to ensure all hydroxyl groups, regardless of their intrinsic reactivity, are functionalized. google.com The process aims for a high degree of substitution, leading to a product with a functionality of eight, which is important for applications like the preparation of rigid polyurethane foams. googleapis.com
The core chemical transformation in the synthesis of this compound is the etherification of sucrose's hydroxyl groups via a ring-opening reaction with an oxirane, specifically propylene oxide. pcc.eu This reaction, known as alkoxylation or, more specifically, propoxylation, involves the addition of propylene oxide to the hydroxyl groups of the sucrose molecule. google.com
The reaction is initiated by a catalyst, which activates the hydroxyl groups of sucrose, turning them into nucleophiles (sucrate anions). These anions then attack the electrophilic carbon atoms of the propylene oxide ring, causing it to open and form a hydroxypropyl ether linkage. This process introduces a new hydroxyl group, which can then react with another propylene oxide molecule, leading to the formation of polyether chains. To achieve the "octakis-" designation, conditions are set to ensure that at least one propylene oxide unit is added to each of the eight original hydroxyl sites on the sucrose molecule. The reaction can be performed with or without a solvent, depending on the physical state of the starting materials. google.com
Catalytic Systems for Polyether Polyol Synthesis
The synthesis of sucrose-based polyether polyols relies heavily on catalytic systems to facilitate the alkoxylation reaction. The catalyst plays a pivotal role in activating the sucrose molecule and promoting the efficient ring-opening of propylene oxide. The choice of catalyst influences reaction speed, efficiency, and the properties of the final polyol product.
Alkaline catalysts are widely used for the synthesis of polyether polyols from sucrose. google.com Strong bases, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are effective catalysts for the propoxylation of sucrose. googleapis.comacs.org The process typically begins with the catalyst deprotonating the hydroxyl groups on the sucrose molecule, forming highly reactive sucrate anions. These anions then initiate the nucleophilic attack on the propylene oxide ring.
A common procedure involves dissolving sucrose in water or another solvent with the alkaline catalyst. google.comgoogleapis.com However, the presence of water can lead to the hydrolysis of the alkylene oxide as an undesirable side reaction. googleapis.com Furthermore, adding a strong base directly to a sucrose slurry can cause the sugar to agglomerate into unreactive clumps. google.com To circumvent this, the catalyst is often added after a partial initial alkoxylation has occurred and the sucrose has dissolved. google.com At the end of the reaction, the alkaline catalyst must be neutralized. google.com
Table 1: Common Alkaline Catalysts in Sucrose Propoxylation
| Catalyst | Chemical Formula | Typical Role |
|---|---|---|
| Potassium Hydroxide | KOH | Strong base catalyst for alkoxylation. google.comgoogleapis.com |
| Sodium Hydroxide | NaOH | Strong base catalyst for alkoxylation. googleapis.com |
| Sodium Acetate | CH₃COONa | Base catalyst mentioned for oxyalkylation. googleapis.com |
Emerging Catalytic Approaches for Enhanced Efficiency and Selectivity
Research has explored alternative catalytic systems to improve the synthesis of polyether polyols, aiming for better efficiency, selectivity, and milder reaction conditions. One approach involves the use of double metal cyanide (DMC) catalysts, which are known to control the molecular weight of polyols effectively. creative-proteomics.com
Another strategy is the use of co-initiators that also function as catalysts. For example, polyalkylene polyamines can serve as both a co-initiator and a catalyst in the alkoxylation of sucrose, leading to high-functionality polyols. google.comgoogle.com Similarly, urea (B33335) has been investigated as an effective catalyst and co-initiator for the alkoxylation of aqueous sucrose solutions, reportedly producing polyols with lower color compared to those made with traditional methods. googleapis.com The use of tertiary amines and basic anion-exchange resins has also been studied for the etherification of sucrose, with the latter offering the advantage of easy separation from the reaction products. academie-sciences.fr
Optimization of Reaction Parameters for Maximized Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled and optimized. These parameters influence the reaction rate, the degree of substitution, and the prevalence of side reactions.
Key parameters for optimization include:
Temperature: The alkoxylation of aqueous sucrose is typically conducted at temperatures ranging from 60 to 130°C, with a preferred range of 80 to 110°C. googleapis.com Higher temperatures can increase the reaction rate but may also promote side reactions or sucrose degradation.
Pressure: The reaction is often carried out under pressure, from atmospheric pressure up to 200 psig, with a preferred range of 40 to 60 psig. googleapis.com Pressure helps to keep the volatile propylene oxide in the liquid phase and increases its concentration in the reaction mixture.
Reactant Molar Ratio: The molar ratio of propylene oxide to sucrose is a critical factor. A significant excess of propylene oxide is necessary to drive the reaction towards exhaustive substitution of all eight hydroxyl groups.
Catalyst Concentration: The amount of catalyst must be sufficient to ensure a practical reaction rate but not so high as to cause excessive side reactions or degradation of the product. Typical concentrations can range from 0.1% to 10% by weight. googleapis.com
Solvent: While the reaction can be run without a solvent, solvents like water or dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve the sucrose. googleapis.comacademie-sciences.fr The choice of solvent can affect reaction rates and product distribution. For instance, using an aqueous solution requires careful management to minimize hydrolysis of the epoxide. googleapis.comacademie-sciences.fr
Statistical methods, such as the Taguchi experimental design, can be employed to systematically optimize these multiple parameters to achieve the highest possible yield and purity of the desired product. researchgate.net
Table 2: Optimized Reaction Parameters for Sucrose Alkoxylation
| Parameter | General Range | Preferred Range | Rationale |
|---|---|---|---|
| Temperature | 60 - 130 °C | 80 - 110 °C | Balances reaction rate with minimizing degradation. googleapis.com |
| Pressure | 1 atm - 200 psig | 40 - 60 psig | Maintains propylene oxide in the liquid phase and increases its concentration. googleapis.com |
| Catalyst Amount | 0.1 - 10 wt% | Varies by catalyst | Ensures adequate reaction rate without promoting excessive side reactions. googleapis.com |
Advanced Structural Elucidation and Analytical Characterization
High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structure of Octakis-O-(2-hydroxypropyl)sucrose, confirming the covalent modifications and stereochemical arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural determination of complex organic molecules like this compound. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), enabling the complete assignment of the sucrose (B13894) backbone and the attached hydroxypropyl side chains.
One-dimensional (1D) NMR spectra provide the foundational data for structural analysis.
¹H NMR: The proton NMR spectrum of this compound is expected to be highly complex. It would feature a crowded region of overlapping signals corresponding to the protons of the sucrose core and the methine (-CH) and methylene (B1212753) (-CH2-) protons of the eight 2-hydroxypropyl side chains. Distinct, upfield signals would correspond to the methyl (-CH3) groups of the side chains. The anomeric protons of the glucose and fructose (B13574) units would appear in a characteristic downfield region, providing confirmation of the core disaccharide structure. hmdb.cahmdb.ca
¹³C NMR: The carbon-13 NMR spectrum offers a clearer, more resolved view of the carbon skeleton. It would display distinct signals for each of the 12 carbons of the sucrose backbone and the 24 carbons of the hydroxypropyl groups. The chemical shifts of the sucrose carbons would be altered compared to the parent molecule, confirming their etherification. hmdb.camdpi.comchemicalbook.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for editing the ¹³C spectrum to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This technique is invaluable for unambiguously assigning the signals from the hydroxypropyl side chains and the sucrose backbone. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Sucrose Backbone | ¹H | 3.0 - 5.5 | Complex, overlapping signals for glucosyl and fructosyl ring protons. |
| ¹³C | 60 - 105 | Signals for C1-C6 of glucose and fructose units. mdpi.com | |
| Anomeric Protons | ¹H | ~4.5 - 5.5 | Distinct signals for H-1 (glucose) and potentially H-2 (fructose). |
| Anomeric Carbons | ¹³C | ~90 - 105 | C-1 (glucose) and C-2 (fructose) signals confirming the glycosidic linkage. mdpi.com |
| Hydroxypropyl -CH₂- | ¹H / ¹³C | 3.0 - 4.0 / 65 - 75 | Methylene group attached to the sucrose oxygen. |
| Hydroxypropyl -CH- | ¹H / ¹³C | 3.5 - 4.5 / 60 - 70 | Methine group bearing the hydroxyl. |
| Hydroxypropyl -CH₃ | ¹H / ¹³C | ~1.0 - 1.3 / 15 - 25 | Doublets in the ¹H spectrum due to coupling with the methine proton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Two-Dimensional NMR (e.g., HSQC, TOCSY, HMBC) for Elucidating Complex Connectivities
Two-dimensional (2D) NMR experiments are essential to resolve the spectral overlap and establish the precise connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca An HSQC spectrum of this compound would map each proton signal to its attached carbon, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups of the side chains and the sucrose core. researchgate.net
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals correlations between all protons within a coupled spin system. wisc.edu For this molecule, it would be instrumental in identifying the complete set of protons belonging to the glucose ring as one system and the fructose ring as another. southampton.ac.uknorthwestern.edu It would also show the correlations between the CH, CH₂, and CH₃ protons within each individual hydroxypropyl side chain.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. odu.edu The FT-IR spectrum of this compound would provide clear evidence of the successful hydroxypropylation of sucrose.
Key expected absorption bands include:
A very broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the numerous secondary hydroxyl groups on the side chains.
Strong C-H stretching absorption bands between 3000 and 2850 cm⁻¹ from the methyl and methylene groups.
The absence of a broad O-H band from the parent sucrose indicates complete etherification.
A prominent, strong C-O stretching vibration band around 1100-1000 cm⁻¹, corresponding to the numerous C-O-C ether linkages and the C-OH bonds of the secondary alcohols. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch | Secondary Alcohols (-OH) |
| 3000 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1470 - 1430 | C-H Bend | CH₂ |
| 1380 - 1370 | C-H Bend | CH₃ |
| 1150 - 1000 | C-O Stretch | Ether (C-O-C) and Alcohol (C-OH) researchgate.netresearchgate.net |
Chromatographic and Mass Spectrometric Methods for Purity Assessment and Molecular Profiling
Chromatographic techniques are vital for separating the components of the product mixture to assess its purity and analyze its composition.
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity and composition of non-volatile compounds like sugar derivatives. mdpi.com Given the complexity and potential isomeric distribution of the final product, a robust HPLC method is necessary.
A reversed-phase HPLC method, likely employing a C18 column, could be developed. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile. mdpi.com Due to the lack of a strong UV chromophore in the molecule, detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer (LC-MS). sielc.com The resulting chromatogram would provide a profile of the product, indicating the presence of the main this compound component and quantifying any incompletely substituted sucrose derivatives or other impurities.
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | To elute compounds with varying polarity. mdpi.com |
| Detector | Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) | Universal detection for non-UV absorbing compounds. sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Techniques such as Fast-Atom Bombardment Mass Spectrometry (FAB-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of complex organic molecules like sucrose derivatives.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS)
Developed as a soft ionization technique, FAB-MS is well-suited for analyzing non-volatile and thermally labile compounds, a category that includes many carbohydrate derivatives. wikipedia.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process ionizes the analyte molecules, primarily through protonation ([M+H]⁺) or deprotonation ([M-H]⁻), while minimizing fragmentation. wikipedia.org
For a compound like this compound, FAB-MS would be expected to generate a prominent pseudomolecular ion, allowing for the confirmation of its molecular weight. While FAB-MS is considered a "soft" technique, some fragmentation does occur, providing valuable structural information. The fragmentation of polyether polyols in FAB-MS often involves cleavage of the ether linkages. For this compound, this would likely result in the loss of one or more hydroxypropyl units. The analysis of the resulting fragment ions can help to confirm the structure of the substituent groups and their attachment to the sucrose backbone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and the identification of individual components. However, for a large and polar molecule like this compound, direct analysis by GC-MS is challenging due to its low volatility. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. A common derivatization technique for compounds with multiple hydroxyl groups is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. mdpi.com
Once derivatized, the compound can be introduced into the GC, where it is separated from other components before entering the mass spectrometer. In the mass spectrometer, the derivatized molecule undergoes ionization, typically by electron impact (EI), which is a "hard" ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used for its identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.
For a silylated derivative of this compound, the fragmentation pattern in GC-MS would be expected to show characteristic ions resulting from the cleavage of the glycosidic bond between the glucose and fructose moieties, as well as the cleavage of the ether linkages and the loss of silylated hydroxypropyl groups. Analysis of these fragments provides detailed structural information about the molecule. mdpi.com
Table 1: Mass Spectrometry Data for this compound
| Parameter | Fast-Atom Bombardment Mass Spectrometry (FAB-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Dissolved in a liquid matrix (e.g., glycerol) | Derivatization (e.g., silylation) to increase volatility |
| Ionization Method | Soft ionization (neutral atom beam) | Hard ionization (electron impact) |
| Expected Molecular Ion | Prominent [M+H]⁺ or [M+Na]⁺ | May be weak or absent due to extensive fragmentation |
| Major Fragmentation Pathways | Cleavage of ether linkages, loss of hydroxypropyl units | Cleavage of glycosidic bond, cleavage of ether linkages, loss of derivatized hydroxypropyl units, and extensive fragmentation of the sugar rings |
| Information Obtained | Molecular weight confirmation, information on substituent groups | Detailed structural information from fragmentation patterns, identification of isomers |
Thermal Analysis Techniques for Material Science Applications
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a key method used to determine the thermal stability and decomposition profile of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data is typically plotted as a TGA curve, showing mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.
For a polyol like this compound, the TGA curve would reveal its thermal stability, indicated by the onset temperature of decomposition. The decomposition of such polyether polyols often occurs in multiple stages. bit.edu.cn The initial weight loss may be attributed to the loss of absorbed moisture. Subsequent decomposition steps would involve the breakdown of the ether linkages and the carbohydrate backbone. The profile of the TGA curve, including the temperatures of maximum weight loss and the final residual mass, provides valuable information about the compound's thermal stability and degradation mechanism. tainstruments.comosti.gov This information is critical for applications where the material may be exposed to elevated temperatures.
The thermal decomposition of sucrose itself begins with melting, followed by complex degradation reactions including dehydration and the formation of various furan (B31954) derivatives and other volatile compounds. researchgate.net The presence of the hydroxypropyl ether groups in this compound would be expected to influence its thermal decomposition profile compared to unmodified sucrose. The ether linkages might provide different degradation pathways, potentially altering the onset temperature and the nature of the decomposition products.
Table 2: Thermal Analysis Data for this compound
| Parameter | Thermogravimetric Analysis (TGA) |
| Measurement | Change in mass as a function of temperature |
| Typical Atmosphere | Nitrogen (inert) or Air (oxidative) |
| Expected Decomposition Profile | Multi-stage decomposition. Initial loss of adsorbed water, followed by degradation of the ether linkages and the sucrose backbone. |
| Information Obtained | Thermal stability (onset of decomposition), decomposition temperatures, residual mass, and insights into the degradation mechanism. |
Chemical Reactivity and Derivatization Potential of Octakis O 2 Hydroxypropyl Sucrose
Exploration of Residual Reactivity in the Polyether Framework
The term "octakis" signifies that the eight original hydroxyl groups of the sucrose (B13894) molecule—three primary and five secondary—have undergone etherification. The residual reactivity of the molecule stems entirely from the eight new secondary hydroxyl groups introduced at the terminus of each of the 2-hydroxypropyl chains.
These eight hydroxyl groups are chemically equivalent in a symmetrical sense and represent active sites for a variety of subsequent chemical transformations. While they are secondary alcohols, and thus may exhibit slightly different reactivity profiles compared to the primary hydroxyls of the parent sucrose due to steric factors, they are readily available for further functionalization. researchgate.netnih.gov The reactivity of these groups is analogous to that observed in other hydroxypropylated polymers, such as hydroxypropyl cellulose (B213188) (HPC), where the side-chain hydroxyls are routinely used for further chemical modification. rsc.orgnih.gov Studies on the relative reactivity of hydroxyl groups in polyols consistently show that steric accessibility is a primary determinant of reaction kinetics. researchgate.netrsc.org In Octakis-O-(2-hydroxypropyl)sucrose, these eight hydroxyls provide a platform for creating complex, multi-functional architectures based on a sucrose scaffold.
Functional Group Transformations and Further Derivatization Pathways
The presence of eight accessible secondary hydroxyl groups allows for a wide range of functional group transformations, enabling the synthesis of novel derivatives with tailored properties. Key derivatization pathways include esterification, oxidation, and reactions to form larger polymeric structures.
Esterification: The terminal hydroxyl groups can be readily converted to esters through reaction with various acylating agents. This is one of the most common derivatization strategies for polyols.
Reaction with Acyl Halides and Anhydrides: Treatment with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or a catalyst such as 1-methylimidazole, leads to the formation of sucrose polyether esters. google.comresearchgate.net This approach allows for the introduction of a wide variety of functional groups, depending on the nature of the acylating agent.
Reaction with Carboxylic Acids: Direct esterification with carboxylic acids is also possible, typically under acidic catalysis, although care must be taken to avoid cleavage of the acid-labile glycosidic bond at the core of the sucrose moiety.
Enzymatic Esterification: Biocatalytic methods using lipases offer a milder and more selective route to sucrose esters, often avoiding the need for harsh reaction conditions. e3s-conferences.orgnih.gov
Oxidation: The secondary hydroxyl groups of the hydroxypropyl chains can be oxidized to yield ketone functionalities.
Common oxidizing agents such as chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid), potassium permanganate (B83412) (KMnO₄), and more modern reagents like Dess-Martin periodinane are effective for this transformation. libretexts.orgopenstax.org The oxidation of a secondary alcohol terminates at the ketone stage, as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation to a carboxylic acid. youtube.comchemguide.co.uk This reaction converts the polyol into a polyketone, significantly altering its polarity and hydrogen-bonding capabilities.
Polymer Synthesis: As a high-functionality polyol, this compound is a valuable building block in polymer chemistry.
Polyurethanes: The hydroxyl groups react readily with isocyanates. When a diisocyanate (e.g., MDI or TDI) is used, the reaction of the eight hydroxyl groups leads to the formation of a highly cross-linked, rigid polyurethane foam. google.com The high functionality of the sucrose-based polyol contributes to the structural integrity and stability of the resulting polymer network.
The following table summarizes key derivatization pathways for the residual hydroxyl groups:
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) / Pyridine | Ester (-O-CO-R) | Modification of solubility, creation of surfactants |
| Esterification | Acetic Anhydride / 1-Methylimidazole | Acetate Ester (-O-CO-CH₃) | Protecting group, altering physical properties |
| Oxidation | Chromic Acid (H₂CrO₄) or Dess-Martin Periodinane | Ketone (>C=O) | Creation of a polyketone derivative |
| Polymerization | Diisocyanate (e.g., OCN-R-NCO) | Urethane (B1682113) Linkage (-O-CO-NH-R-) | Formation of rigid polyurethane foams |
Mechanistic Insights into Ether Linkage Formation and Stability
Mechanism of Ether Linkage Formation: The synthesis of this compound is achieved through the alkoxylation of sucrose with propylene (B89431) oxide. This reaction proceeds via a base-catalyzed ring-opening of the epoxide. The mechanism can be outlined as follows:
Activation: A basic catalyst (e.g., potassium hydroxide) deprotonates a hydroxyl group on the sucrose molecule, forming a highly nucleophilic alkoxide ion.
Nucleophilic Attack: The sucrose alkoxide attacks one of the carbon atoms of the propylene oxide ring. This is an Sₙ2 reaction, where the ring opens, and a new ether bond is formed. The attack preferentially occurs at the less sterically hindered carbon of the epoxide.
Proton Transfer: The resulting alkoxide from the opened propylene oxide ring is protonated by a proton source (such as the solvent or another sucrose molecule), regenerating a hydroxyl group—this time, the secondary hydroxyl of the newly attached hydroxypropyl chain.
This process is repeated for all eight of sucrose's hydroxyl groups to yield the final "octakis" product. google.com The use of a co-initiator and catalyst system is often employed to produce high-functionality polyols with low viscosity. google.com
Stability of Ether Linkages: The C-O-C ether linkages that connect the propyl groups to the sucrose core are chemically robust. Ethers are generally unreactive towards many reagents, including bases, nucleophiles, and mild acids, which makes them excellent as stable chemical linkages. masterorganicchemistry.com
However, these ether bonds can be cleaved under harsh conditions with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The cleavage mechanism involves:
Protonation: The ether oxygen is protonated by the strong acid, converting it into a good leaving group (an alcohol).
Nucleophilic Cleavage: A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 reaction, breaking the C-O bond. masterorganicchemistry.com
It is important to distinguish the stability of these ether linkages from that of the glycosidic bond within the sucrose core. The glycosidic bond, which links the glucose and fructose (B13574) units, is an acetal. Acetals are significantly more susceptible to acid-catalyzed hydrolysis than simple ethers. sci-hub.seresearchgate.net Therefore, under moderately acidic conditions, the glycosidic bond can be selectively cleaved to yield fructose and glucose derivatives, while the more robust propyl ether linkages remain intact.
Applications in Advanced Materials Science and Polymer Chemistry Excluding Biomedical
Octakis-O-(2-hydroxypropyl)sucrose as a High-Functionality Polyol Precursorgoogle.comscirp.org
The defining characteristic of this compound in polymer chemistry is its high functionality. With eight secondary hydroxyl groups, it acts as a multifunctional building block, or precursor, for creating complex polymer structures. researchgate.net This high functionality is instrumental in forming polymers with a high degree of cross-linking, which is essential for achieving specific material properties like rigidity and thermal stability. bqnmt.comgoogle.com Sucrose-based polyether polyols are noted for their high functionality, which can significantly increase the crosslinking density in polyurethane synthesis. bqnmt.com The development of processes to create high-functionality (greater than or equal to 6.5) sucrose-based polyether polyols has been a key focus, as these precursors are particularly suited for producing high-performance polyurethane materials. google.com
The most prominent application of this compound is as a polyol in the synthesis of polyurethane (PU) materials, especially rigid foams. bqnmt.compcc.eu In this process, the hydroxyl groups of the sucrose (B13894) polyol react with the isocyanate groups of a polyisocyanate in a polyaddition reaction to form the polyurethane network. scirp.orgpcc.eu
The rigid structure of the sucrose molecule, combined with its high functionality, makes its derivatives ideal for producing rigid polyurethane foams. bqnmt.com These foams are characterized by excellent dimensional stability, particularly at low temperatures, a property directly attributed to the highly cross-linked network enabled by the sucrose polyol. google.com Such foams are widely used as thermal insulation in construction, refrigeration, and transportation, as well as in structural applications and composite panels. bqnmt.compcc.eu The choice of the specific sucrose-initiated polyol affects the reactivity with the isocyanate and the physical properties of the final foam. acs.org
The eight hydroxyl groups of this compound are fundamental to its influence on polymer network formation. During polymerization with polyisocyanates, each hydroxyl group can form a urethane (B1682113) linkage, creating a dense, three-dimensional (3D) covalent network. This high crosslinking density is directly responsible for many of the desirable properties of the resulting polyurethane, including increased hardness, rigidity, and thermal and chemical resistance. bqnmt.com
Research has demonstrated the direct relationship between the concentration of the sucrose-based cross-linker and the properties of the final polymer. As the amount of sucrose used as a cross-linker increases in polyurethane elastomers, the glass transition temperature (Tg) of the material also increases. scirp.org This rise in Tg is a clear indicator of restricted polymer chain mobility due to a higher crosslinking density. The resulting materials also show reduced solubility in various organic solvents, further confirming the formation of a more robust and chemically resistant network. scirp.org
The table below, based on data from studies on polyurethane elastomers (PUEs) using sucrose as a cross-linker, illustrates this effect. scirp.org
| Property | PUE with 0 wt% Sucrose | PUE with 5 wt% Sucrose | PUE with 10 wt% Sucrose |
| Glass Transition Temp. (Tg) | -67.0 °C | -61.2 °C | -55.8 °C |
| Solubility in DMSO (100°C) | Soluble | Slightly Soluble | Slightly Soluble |
| Solubility in DMF (100°C) | Soluble | Slightly Soluble | Slightly Soluble |
This interactive table summarizes the effect of sucrose content on the properties of polyurethane elastomers synthesized with a polyether polyol (PTMG 2000). An increase in sucrose content leads to a higher glass transition temperature and decreased solubility, indicating a higher crosslinking density.
This ability to systematically control crosslinking density allows for the fine-tuning of material properties to meet the demands of specific applications.
Integration into Bio-Based Polymer Systems and Sustainable Materials Developmentresearchgate.netresearchgate.net
There is a significant and growing interest in developing polymers from renewable resources to address concerns about sustainability and reduce dependence on fossil fuels. researchgate.netpolylabs.eu Sucrose, being an abundant and low-cost product of agriculture, is a prime candidate for use as a bio-based chemical feedstock. scirp.orgnih.gov
This compound and other sucrose-based polyols are key components in the development of bio-based polyurethanes. researchgate.netomnitechintl.com By replacing traditional petroleum-based polyols with sucrose derivatives, the renewable or "bio-based" content of the final polymer can be significantly increased. plastemart.comomnitechintl.com This approach contributes to a reduction in the carbon footprint of the resulting products, as the carbon in the sucrose molecule is derived from atmospheric CO2 via photosynthesis. plastemart.compolylabs.eu The use of these bio-polyols is a critical step toward creating more environmentally friendly plastics and foams without compromising, and in some cases even enhancing, material performance. plastemart.comnih.gov
Development of Novel Polyether Architectures and Their Macroscopic Properties
The structure of this compound serves as a foundation for creating a variety of novel polyether architectures. The synthesis process, involving the alkoxylation of sucrose, allows for precise control over the molecular structure. google.comacs.org By reacting sucrose with alkylene oxides such as propylene (B89431) oxide or ethylene (B1197577) oxide, polyether polyols with tailored properties can be produced. google.compcc.eu
The length of the polyether chains attached to the sucrose core can be varied, which alters the polyol's molecular weight, viscosity, and the ratio of primary to secondary hydroxyl groups. acs.org These molecular characteristics, in turn, have a direct impact on the macroscopic properties of the final polyurethane material. For example:
Longer polyether chains generally lead to a lower crosslinking density, resulting in more flexible and softer materials.
Shorter polyether chains result in a higher concentration of rigid sucrose cores within the polymer matrix, producing harder and more brittle materials. pcc.eu
This ability to engineer the polyol architecture allows for the development of a wide range of polyurethane materials—from rigid, high-strength structural foams to more flexible elastomers—all originating from the same renewable sucrose platform. scirp.orgpcc.eu
Other Industrial Chemical Applications of Sucrose Polyether Derivativesscirp.orgpolylabs.eu
While the primary application for sucrose polyether derivatives like this compound is in the production of polyurethane foams, their utility extends to other industrial chemical sectors. The broader category of sucrose derivatives, including esters and ethers, finds use in a variety of applications. researchgate.netresearchgate.net
Specifically for sucrose polyether polyols, applications beyond rigid foams are being actively developed in the Coatings, Adhesives, Sealants, and Elastomers (CASE) industries. pcc.eu For instance, polyurethane elastomers synthesized using sucrose-based cross-linkers exhibit properties suitable for heat insulation and vibration damping. scirp.org The inherent properties of sucrose polyols, such as their potential for creating durable and resistant polymer networks, make them attractive for formulating high-performance coatings and adhesives. Furthermore, the broader class of polyether polyols is utilized in non-polyurethane applications, including as specialized lubricants and hydraulic fluids. pcc.eu
Theoretical and Computational Chemistry of Sucrose Polyethers
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of sucrose (B13894) and its derivatives. While specific quantum mechanical studies on Octakis-O-(2-hydroxypropyl)sucrose are not extensively documented in publicly available literature, the principles can be inferred from studies on related molecules. For instance, Density Functional Theory (DFT) has been effectively used to study the structural and vibrational properties of sucrose in the solid phase. nih.gov Such studies involve calculations that predict bond order, potential charge-transfer interactions, and the topological properties of the constituent rings. nih.gov
For a molecule like this compound, quantum mechanical methods could elucidate the distribution of electron density, the nature of the covalent bonds within the sucrose backbone and the attached hydroxypropyl groups, as well as the intramolecular hydrogen bonds that are likely to form. These calculations are crucial for understanding the molecule's stability and its interactions with other molecules. The most stable conformer of sucrose, for example, is known to be favored by intramolecular hydrogen bonds and hyperconjugation interactions across the glycosidic bond. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of complex molecules like this compound. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. sci-hub.se
While specific MD simulations for the conformational analysis of this compound are not readily found in the literature, studies on sucrose in aqueous solutions have demonstrated the utility of this approach. MD simulations have shown that while sucrose is a relatively rigid molecule, it still exhibits considerable flexibility, particularly in the furanoid ring. acs.org For the larger and more flexible this compound, MD simulations would be essential to understand the vast number of possible conformations arising from the rotation of the eight hydroxypropyl chains. The PubChem database notes that 3D conformer generation for this molecule is disallowed due to it having too many atoms, being too flexible, and having too many undefined stereocenters, highlighting its conformational complexity.
MD simulations are also instrumental in studying intermolecular interactions. For example, they have been used to investigate the role of sucrose as a stabilizing excipient for proteins during processes like freeze-drying. nih.gov Such studies could be extended to understand how this compound interacts with other molecules in various applications.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms and Predicting Reactivity Profiles
Density Functional Theory (DFT) is a versatile quantum chemical method used to investigate reaction mechanisms and predict the reactivity of molecules. For sucrose polyethers, DFT could be employed to study the alkoxylation reaction through which they are synthesized. By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most likely reaction pathways.
While specific DFT studies on the synthesis of this compound were not found, the methodology has been widely applied to understand the mechanisms of various organic reactions, including those involving carbohydrates. For example, DFT has been used to study the Lewis acid-catalyzed reactions of aldehydes with alkoxyoxazoles, providing insights into reaction mechanisms and stereochemistry. researchgate.net Similar approaches could be applied to the reaction of sucrose with propylene (B89431) oxide to form this compound, helping to optimize reaction conditions and control the degree of substitution.
Statistical Thermodynamics in the Context of Polymerization Processes
The formation of sucrose polyethers can be considered a type of polymerization process where monomer units (propylene oxide) are added to the sucrose backbone. Statistical thermodynamics provides the theoretical framework for understanding the energetics and equilibrium of such processes.
The thermodynamics of polymerization is governed by changes in enthalpy (ΔH) and entropy (ΔS). The enchaining of monomers into a polymer typically leads to a decrease in entropy (negative ΔS) because of the reduction in the degrees of freedom. wikipedia.org Therefore, the polymerization process must be sufficiently exothermic (negative ΔH) to overcome the unfavorable entropy change. wikipedia.org In the case of the hydroxypropylation of sucrose, the ring-opening of the strained propylene oxide ring is an enthalpically favorable process.
Thermodynamic studies on the hydrolysis of sucrose, the reverse of a condensation polymerization, have been conducted and provide valuable data on the energetics of the glycosidic bond. researchgate.netmdpi.com These principles can be extended to understand the formation of the ether linkages in sucrose polyethers. Statistical thermodynamics allows for the modeling of how factors like temperature and reactant concentrations affect the degree of polymerization and the distribution of polymer chain lengths.
Computational Approaches for Rational Molecular Design and Property Prediction
Computational methods are increasingly used for the rational design of molecules with specific properties. For sucrose polyethers, these approaches could be used to predict how modifications to the chemical structure would affect their physical and chemical properties. For instance, computational tools could be used to predict properties such as solubility, viscosity, and thermal stability.
While the rational design of sucrose polyethers is an emerging area, related fields have seen significant advances. For example, computational chemistry calculations have been used in the design of tweezer-like ligands with multiple phenylboronic acid groups for the selective binding of glucose. mdpi.com Similar computer-aided design principles could be applied to create novel sucrose derivatives with tailored properties for specific applications, such as drug delivery or material science. By correlating computed molecular properties with experimental data, it is possible to build predictive models that can accelerate the discovery and development of new functional materials based on sucrose.
Data Tables
Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H70O19 | PubChem |
| Molecular Weight | 806.9 g/mol | PubChem |
| XLogP3-AA | -3.3 | PubChem |
| Hydrogen Bond Donor Count | 8 | PubChem |
| Hydrogen Bond Acceptor Count | 19 | PubChem |
| Rotatable Bond Count | 31 | PubChem |
| Exact Mass | 806.45113000 | PubChem |
| Monoisotopic Mass | 806.45113000 | PubChem |
| Topological Polar Surface Area | 263 Ų | PubChem |
| Heavy Atom Count | 55 | PubChem |
| Complexity | 1000 | PubChem |
Future Research Directions and Emerging Paradigms for Octakis O 2 Hydroxypropyl Sucrose
Development of More Efficient and Environmentally Benign Synthetic Routes
The conventional synthesis of Octakis-O-(2-hydroxypropyl)sucrose often involves the use of catalysts and reaction conditions that present environmental and economic challenges. A significant area of future research will be the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems that can enhance reaction rates and selectivity, thereby reducing the formation of byproducts and simplifying purification processes.
Historically, the preparation of uniformly hydroxypropylated octakis(2-hydroxypropyl)sucrose required specific conditions and catalysts, such as tertiary amines free of labile hydrogen, to ensure the addition of a single hydroxypropyl group to each hydroxyl group of sucrose (B13894). google.com More recent approaches have utilized alkali metal hydroxides, like potassium hydroxide (B78521), as a highly active catalyst. google.com This allows for the reaction of more than one propylene (B89431) oxide molecule per hydroxyl group on average, leading to a random, non-uniform distribution of hydroxypropyl groups. google.com
Future research will likely focus on several key areas to improve upon these methods:
Novel Catalysts: Investigation into solid acid catalysts, enzyme-based catalysts, and other heterogeneous catalysts could lead to more environmentally friendly processes by simplifying catalyst recovery and reuse.
Alternative Solvents: The use of greener solvents, such as supercritical fluids or ionic liquids, could replace traditional volatile organic solvents, reducing the environmental impact of the synthesis.
Process Intensification: The development of continuous flow reactors and microwave-assisted synthesis could significantly shorten reaction times, improve energy efficiency, and enhance process control.
A comparative analysis of different catalytic approaches highlights the potential for improvement:
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., KOH) | High activity | Difficult to separate from the product |
| Heterogeneous | Easy recovery and reuse | Potentially lower activity |
| Biocatalysts (Enzymes) | High selectivity, mild conditions | Can be expensive and sensitive to reaction conditions |
The economic viability of producing this compound is also a critical consideration. Given that the price of glycerol (B35011), another common polyol, is significantly higher than that of sucrose, there is a strong economic incentive to utilize sucrose more efficiently in polyol production. google.com
Advanced Characterization of Solution Behavior and Supramolecular Assemblies
A deeper understanding of the behavior of this compound in solution and its ability to form supramolecular assemblies is crucial for expanding its applications. The substitution of all eight hydroxyl groups of sucrose with 2-hydroxypropyl groups enhances its solubility and stability in aqueous environments. This modified sucrose derivative can form hydrogen bonds and inclusion complexes with other molecules, a property that is key to its function in various applications.
Future research in this area should employ advanced analytical techniques to probe the intricate solution behavior of this compound. Techniques such as small-angle neutron scattering (SANS), dynamic light scattering (DLS), and advanced NMR spectroscopy can provide detailed insights into:
Aggregation and Self-Assembly: Investigating the conditions under which this compound molecules self-assemble in solution and the morphology of the resulting aggregates.
Host-Guest Chemistry: Exploring the formation of inclusion complexes with a variety of guest molecules, which is fundamental to its use in drug delivery and stabilization of other compounds.
Rheological Properties: Characterizing the viscosity and flow behavior of its solutions, which is important for applications in formulations and coatings.
The ability of the hydroxyl groups to undergo reactions like oxidation, reduction, and substitution further expands the potential for creating novel supramolecular structures and functional materials.
Exploration of Novel Non-Biomedical Chemical Applications
While this compound has shown promise in biomedical fields, there is a vast, underexplored landscape of non-biomedical applications. Its properties as a polyol make it a valuable component in polymer chemistry.
One of the most significant industrial applications is in the production of polyurethane foams . google.comgoogle.com Sucrose-based polyols, including this compound, are reacted with polyisocyanates to create rigid polyurethane foams. google.com These foams have applications in insulation and other areas. scirp.org Research has shown that sucrose-containing polyurethane elastomers can be synthesized using a one-shot method with an aromatic isocyanate and various polyols. scirp.orgscirp.org The inclusion of sucrose as a cross-linker is essential for obtaining the desired properties in the final polyurethane product. scirp.orgscirp.org For instance, the use of a sucrose-glycerol polyether composition was found to require about 15 percent less tolylene diisocyanate to produce a foam with comparable or improved properties compared to conventional formulations. google.com
Future research could focus on:
Advanced Polymer Formulations: Developing novel polyurethane and other polymer formulations with enhanced properties, such as improved thermal stability, mechanical strength, and biodegradability. chemiis.com The use of sucrose as a cross-linker in polyurethane elastomers has been shown to influence tensile strength and elongation at breaking points. scirp.orgscirp.org
Coatings and Adhesives: Investigating its use as a component in high-performance coatings and adhesives, leveraging its solubility and ability to form stable formulations.
Surfactants and Emulsifiers: Exploring its potential as a bio-based surfactant or emulsifier in various industrial processes.
The versatility of sucrose and its derivatives in industrial applications is a growing field of study. chemiis.com
Contributions to Circular Economy and Green Chemistry Principles in Polyol Production
The utilization of this compound, derived from the renewable feedstock sucrose, aligns well with the principles of a circular economy and green chemistry. mdpi.com The goal of a circular economy is to minimize waste and maximize the use of resources by creating closed-loop systems. mdpi.comrsc.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The production of polyols from sucrose contributes to these principles in several ways:
Renewable Feedstock: Sucrose is a readily available and renewable resource, reducing the reliance on fossil fuels for the production of polyols. chemiis.com
Biodegradability: Polymers derived from sucrose have the potential for enhanced biodegradability, contributing to the reduction of plastic waste. chemiis.com
Atom Economy: The development of more efficient synthetic routes, as discussed in section 7.1, will improve the atom economy of the process, a key principle of green chemistry.
Future research should focus on life cycle assessments (LCA) of this compound production and its use in various applications. This will provide a comprehensive understanding of its environmental footprint and help to identify areas for further improvement. The integration of green chemistry and circular economy principles in the production and application of this compound can lead to more sustainable technologies and products. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Octakis-O-(2-hydroxypropyl)sucrose, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between sucrose and 2-hydroxypropyl donors (e.g., propylene oxide derivatives). Optimization requires adjusting reaction parameters such as temperature (40–80°C), catalyst selection (e.g., alkali hydroxides), and stoichiometric ratios of reactants. Purification steps, including dialysis or column chromatography, are critical to remove unreacted reagents . For reproducibility, follow protocols similar to those used for analogous sucrose derivatives (e.g., octa-O-cyanoethyl sucrose), ensuring detailed documentation of molar ratios and reaction times .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and degree of functionalization.
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight (CHO, MW 830.9 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity (>95% recommended for biological studies) .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
- Methodological Answer : Key properties include viscosity (reported as a straw-colored liquid), solubility in polar solvents (e.g., water, DMSO), and thermal stability (decomposition >200°C). Measure density (1.28 g/cm) via pycnometry and glass transition temperature () using differential scanning calorimetry (DSC) to inform applications in polymer cross-linking or plasticizer formulations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in enhancing blood-brain barrier (BBB) permeability for drug delivery systems?
- Methodological Answer : Utilize in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to test permeability using fluorescent tracers (e.g., FITC-dextran). Compare osmotic opening efficacy against established polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) . For in vivo studies, administer the compound intravenously and quantify brain uptake of radiolabeled drugs (e.g., C-sucrose) via autoradiography .
Q. What methodological approaches are recommended for resolving contradictory data on the stability of this compound under varying physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and correlate with environmental factors (pH, ionic strength). Use Arrhenius kinetics to predict shelf-life. For conflicting results, validate assays across multiple labs using standardized protocols .
Q. How can computational modeling be integrated with experimental data to predict the interaction of this compound with biological membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model the compound’s interaction with lipid bilayers. Experimentally validate predictions using surface plasmon resonance (SPR) to measure binding kinetics or fluorescence anisotropy to assess membrane fluidity changes .
Q. What strategies are effective for optimizing the degree of substitution (DS) in this compound to balance solubility and functional efficacy?
- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying reaction time, temperature, and reagent ratios. Characterize DS via H NMR integration of hydroxypropyl protons vs. sucrose backbone. Correlate DS with functional outcomes (e.g., plasticizing efficiency in cellulose derivatives) using rheological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
